molecular formula C13H17BrN2O B1526707 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine CAS No. 924642-59-1

1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine

Cat. No. B1526707
M. Wt: 297.19 g/mol
InChI Key: NNRHWZYYIURZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable piperazine derivative with a 4-bromo-2-methylbenzoyl chloride or a similar compound. This would form an amide bond between the benzoyl group and one of the nitrogen atoms in the piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a piperazine ring attached to a benzoyl group via an amide bond. The benzoyl group would have a bromine atom and a methyl group attached to it .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be similar to those of other piperazine derivatives and benzoyl compounds. For example, it might undergo nucleophilic substitution reactions at the benzoyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromine atom might make it relatively heavy and possibly reactive .

Scientific Research Applications

Synthesis of Complex Molecular Structures

One of the applications of similar compounds to 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine includes the synthesis of multi-component hydrogen-bonding organic salts, which demonstrates the compound's utility in creating diverse 3D net supramolecular architectures. These salts are formed through the interactions between 1-methylpiperazine and aromatic carboxylic acids, leading to robust hydrogen-bonding interactions that direct the formation of three-dimensional structures. This synthesis showcases the compound's role in the development of novel materials with potential applications in various fields, including materials science and engineering (Yang Yu et al., 2015).

Antimicrobial Activity

Research into derivatives of piperazine compounds has also explored their potential antimicrobial activity. For example, the synthesis and evaluation of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been investigated for their antimicrobial properties. These studies contribute to the understanding of how structural modifications of piperazine derivatives can impact their biological activity, potentially leading to new therapeutic agents (Nada M. Abunada et al., 2008).

Nanofiltration Membrane Development

Another application involves the use of aminobenzoylpiperazine derivatives in the preparation of composite nanofiltration membranes. The synthesized 4-aminobenzoylpiperazine is employed as a monomer to fabricate thin films on porous polyethersulfone ultrafiltration membranes. This application highlights the compound's role in the advancement of water purification technologies, showcasing its potential in improving the efficiency and effectiveness of filtration systems (Wang We, 2013).

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it is a pharmaceutical, for example, research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

(4-bromo-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-10-9-11(14)3-4-12(10)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRHWZYYIURZAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine

Synthesis routes and methods I

Procedure details

4-Bromo-2-methylbenzoic acid (10 g, 46.5 mmol), and HBTU (23 g, 60.5 mmol) were dissolved in DMF (150 mL), then N-methyl piperazine (6.0 g, 60.5 mmol) and DIPEA (21 mL, 121 mmol) were added. The reaction was stirred overnight before the removal of the DMF in vacuo, the gum was quenched with 2.0N NaOH (100 mL), extracted with diethyl ether (3×200 mL), dried (MgSO4) and solvent removed in vacuo to yield a viscous gum. Purification on silica using 0-10% MeOH in DCM as eluent, gave the title compound as viscous oil. The oil was dissolved in the minimum amount of diethyl ether, iso-hexane was added to give a colourless solid which was filtered and dried (11.8 g, 86%); 1H NMR (CDCl3) 7.40 (s, 1H), 7.36 (d, 1H), 7.04 (d, 1H), 3.86-3.79 (m, 2H), 3.27-3.21 (m, 2H), 2.51-2.45 (m, 2H), 2.32-2.29 (m, 8H); MH+ 298.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
21 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 0.850 ml (10 mmol) oxalyl chloride in 20 ml CH2Cl2 is added dropwise to a iced-cooled solution of 1.10 g (5 mmol) 4-bromo-2-methylbenzoic acid in 30 ml CH2Cl2. After complete addition, the cooling bath is removed and stirring maintained for 1 h at RT. The solvent is evaporated to dryness, the resultant colorless residue is dried under vacuum and then diluted with 25 ml CH2Cl2. This solution is then added dropwise to a mixture of 1.01 g (10 mmol) of N-methylpiperazine in 25 ml CH2Cl2. After 1 h 30, the reaction mixture is diluted with water and the two phases are separated. The aqueous phase is re-extracted with CH2Cl2 and the combined organic extracts are successively washed with a sat.solution of NaHCO3, water, sat. brine, dried over Na2SO4, filtered and the filtrate is concentrated in vacuo to afford, after drying in HV, the title compound which is used in the next step without further purification.
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.